molecular formula C21H20N4O2S2 B2865733 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(benzo[d]thiazol-2-ylthio)acetamide CAS No. 1795300-97-8

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(benzo[d]thiazol-2-ylthio)acetamide

Cat. No. B2865733
CAS RN: 1795300-97-8
M. Wt: 424.54
InChI Key: QLZBPMMLMDXMAC-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(benzo[d]thiazol-2-ylthio)acetamide is a useful research compound. Its molecular formula is C21H20N4O2S2 and its molecular weight is 424.54. The purity is usually 95%.
BenchChem offers high-quality N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(benzo[d]thiazol-2-ylthio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(benzo[d]thiazol-2-ylthio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the synthesis of various heterocycles incorporating thiadiazole moieties, which are relevant due to their potential insecticidal activities against pests like the cotton leafworm, Spodoptera littoralis. These synthetic routes offer insights into the versatility of similar compounds for developing new insecticides (Fadda et al., 2017).

Antimicrobial Activity

Compounds structurally related to N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(benzo[d]thiazol-2-ylthio)acetamide have been synthesized and assessed for their antimicrobial activity. This includes the evaluation of novel sulphonamide derivatives for their potential in treating microbial infections, highlighting the antimicrobial research potential of similar compounds (Fahim & Ismael, 2019).

Metabolic Stability in Drug Development

In the realm of pharmaceuticals, the investigation of compounds for their metabolic stability is crucial. One study explored the structure-activity relationships of dual inhibitors, indicating how modifications in the chemical structure, similar to the compound of interest, could enhance metabolic stability, a key factor in drug development (Stec et al., 2011).

Antitumor Activity

The exploration of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives for their antitumor activity demonstrates the potential application of related compounds in cancer research. Some synthesized compounds have shown inhibitory effects on different cancer cell lines, suggesting avenues for further exploration in oncology (Albratty et al., 2017).

Cascade Reactions for Heterocyclic Synthesis

The utilization of thioureido-acetamides in cascade reactions for the efficient synthesis of various heterocyclic compounds indicates the potential of structurally similar compounds for synthesizing bioactive heterocycles with significant atom economy (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c26-19(13-28-21-24-16-8-2-4-10-18(16)29-21)22-12-14-6-5-11-25(14)20-23-15-7-1-3-9-17(15)27-20/h1-4,7-10,14H,5-6,11-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZBPMMLMDXMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(benzo[d]thiazol-2-ylthio)acetamide

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